

In-Depth Technical Guide: 5-Chloro-2-hydroxy-4-iodopyridine

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Compound of Interest

Compound Name: 5-Chloro-2-hydroxy-4-iodopyridine

Cat. No.: B590230

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, proposed synthesis, and analytical characterization of **5-Chloro-2-hydroxy-4-iodopyridine**, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data in public domains, this guide incorporates predicted physical properties to offer a foundational understanding of the compound.

Core Physical Properties

The physical properties of **5-Chloro-2-hydroxy-4-iodopyridine** have been predicted using computational models to provide researchers with estimated values for experimental design and data interpretation. It is important to note that these are theoretical values and should be confirmed by empirical testing.

Property	Predicted Value	Unit
Molecular Formula	C ₅ H ₃ ClINO	
Molecular Weight	271.44	g/mol
Boiling Point	345.2 ± 40.0	°C at 760 mmHg
Melting Point	180-220	°C (decomposition likely)
Density	2.4±0.1	g/cm ³
pKa	6.5 ± 0.2	
LogP	2.1 ± 0.5	
Water Solubility	1.5	g/L

Note: Predicted values are sourced from computational chemistry software and should be used as estimates.

Proposed Synthesis and Characterization Workflow

The synthesis of **5-Chloro-2-hydroxy-4-iodopyridine** can be approached through a multi-step process involving halogenation and functional group manipulation of a pyridine precursor. The following diagram illustrates a logical workflow for its synthesis and subsequent characterization.

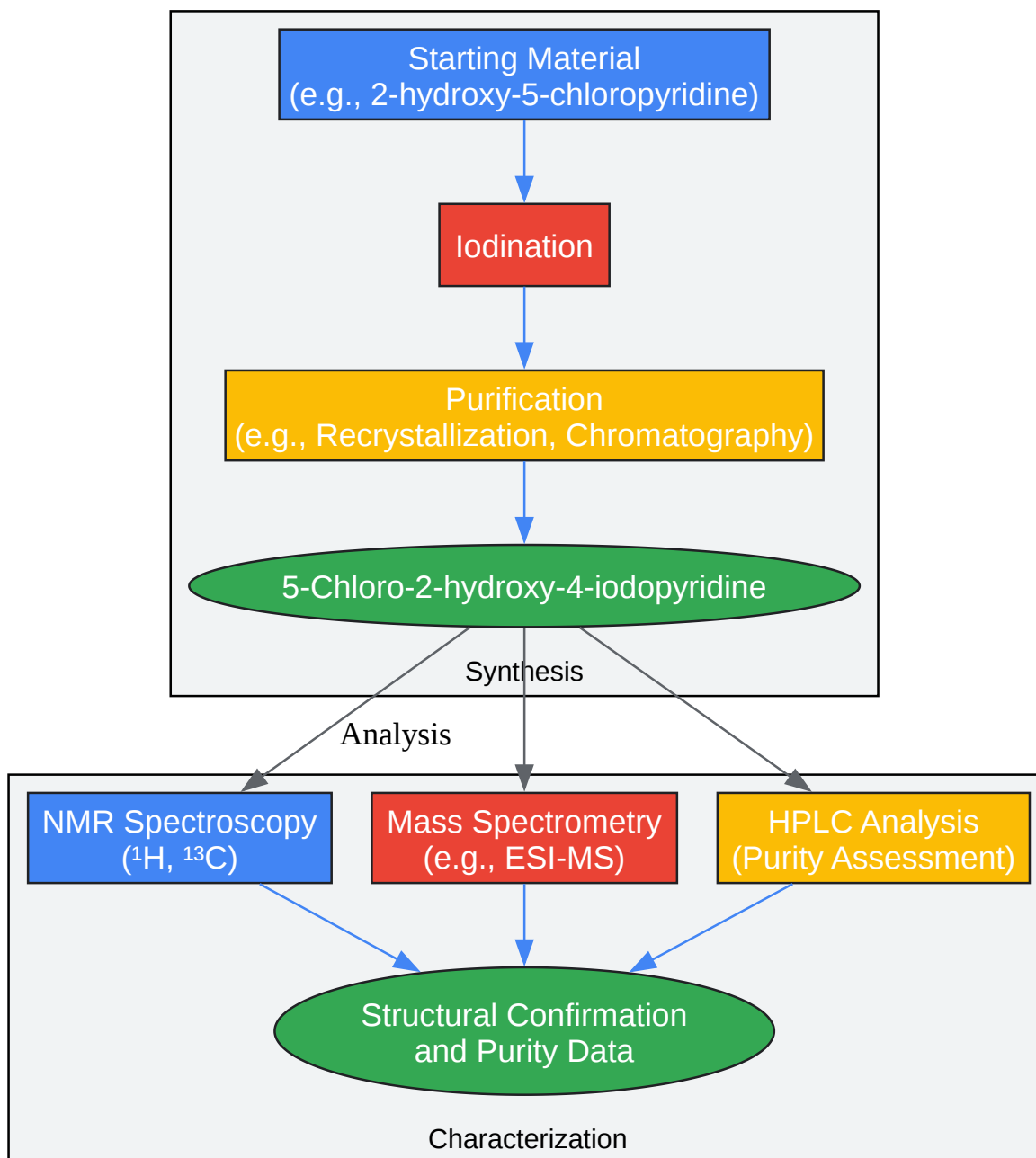


Figure 1: Proposed Workflow for Synthesis and Characterization

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Caption: Proposed workflow for the synthesis and characterization of **5-Chloro-2-hydroxy-4-iodopyridine**.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of **5-Chloro-2-hydroxy-4-iodopyridine**. These protocols are based on standard laboratory techniques for similar compounds and should be adapted and optimized for specific experimental conditions.

Synthesis of 5-Chloro-2-hydroxy-4-iodopyridine (Proposed)

This protocol describes a potential synthetic route starting from 2-hydroxy-5-chloropyridine.

Materials:

- 2-hydroxy-5-chloropyridine
- N-Iodosuccinimide (NIS)
- Sulfuric acid (concentrated)
- Deionized water
- Sodium thiosulfate solution (10% w/v)
- Sodium bicarbonate solution (saturated)
- Ethyl acetate
- Hexane
- Magnesium sulfate (anhydrous)

Procedure:

- In a round-bottom flask, dissolve 2-hydroxy-5-chloropyridine in concentrated sulfuric acid at 0 °C.

- Slowly add N-Iodosuccinimide (NIS) in portions while maintaining the temperature below 5 °C.
- Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture onto crushed ice.
- Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- Decolorize the solution by adding 10% sodium thiosulfate solution.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system to yield pure **5-Chloro-2-hydroxy-4-iodopyridine**.

Characterization Protocols

Objective: To confirm the chemical structure of the synthesized compound.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

- Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Transfer the solution to an NMR tube.

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-64 (adjust for signal-to-noise).
- Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
- Relaxation Delay: 2-5 seconds.

Data Analysis:

- Process the raw data (Fourier transform, phase correction, and baseline correction).
- Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
- Analyze the chemical shifts and coupling constants to assign protons and carbons to the molecular structure.

Objective: To determine the molecular weight and confirm the elemental composition of the synthesized compound.

Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS) or other suitable mass analyzer.

Sample Preparation:

- Prepare a dilute solution of the purified compound (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

Acquisition:

- Ionization Mode: Positive or negative ion mode (ESI is common for this type of molecule).
- Mass Range: Scan a range appropriate to detect the expected molecular ion (e.g., m/z 100-500).
- Infusion: Introduce the sample solution into the ion source via direct infusion or coupled with a liquid chromatography system.

Data Analysis:

- Identify the molecular ion peak ($[M+H]^+$ or $[M-H]^-$).
- Compare the observed m/z value with the calculated exact mass of **5-Chloro-2-hydroxy-4-iodopyridine**.
- Analyze the isotopic pattern, which will be characteristic due to the presence of chlorine and iodine.

Objective: To assess the purity of the synthesized compound.

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions (Example):

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
 - Example Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25-30 °C.
- Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm or determined by UV-Vis scan).

- Injection Volume: 10 μ L.

Sample Preparation:

- Prepare a stock solution of the purified compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
- Filter the sample solution through a 0.45 μ m syringe filter before injection.

Data Analysis:

- Integrate the area of all peaks in the chromatogram.
- Calculate the purity of the compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.
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